Product packaging for Glycerol, 1,3-Diheptanoate(Cat. No.:CAS No. 34331-79-8)

Glycerol, 1,3-Diheptanoate

Cat. No.: B8821179
CAS No.: 34331-79-8
M. Wt: 316.4 g/mol
InChI Key: FKRATGFVNWQUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Significance of 1,3-Diacylglycerols

Diacylglycerols are key components in a multitude of metabolic processes. nih.gov They act as intermediates in the synthesis of triglycerides and phospholipids (B1166683), which are fundamental to energy storage and the structure of cell membranes, respectively. nih.govnih.gov The specific positioning of the fatty acid chains on the glycerol (B35011) backbone dictates the molecule's physical and biological properties. nih.gov 1,3-diacylglycerols, such as Glycerol, 1,3-diheptanoate, are characterized by the acylation of the two primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group at the sn-2 position free. foodb.ca This configuration is less common in nature compared to 1,2-diacylglycerols but is of significant interest for its distinct metabolic fate and physical characteristics. mdpi.comnih.gov For instance, the arrangement in 1,3-diacylglycerols can influence lipid deposition and obesity. mdpi.com

Academic Context and Research Importance

This compound serves as a specific molecular probe in lipid research. Its defined structure allows scientists to investigate the stereoselectivity of enzymes involved in lipid metabolism, such as lipases. acs.org By using a diacylglycerol with known fatty acid composition and positional arrangement, researchers can elucidate the mechanisms of triacylglycerol hydrolysis and the subsequent metabolic pathways of the resulting di- and monoacylglycerols. acs.orgchemicalbook.com The study of such specific diacylglycerols is crucial for understanding the intricate regulation of cellular signaling pathways and lipid turnover. nih.gov

Regioisomeric Considerations within Diacylglycerols

The term "regioisomer" refers to molecules that have the same molecular formula but differ in the location of their functional groups. nih.gov In the context of diacylglycerols, the position of the two fatty acid chains on the glycerol backbone gives rise to different regioisomers. The main regioisomers are sn-1,2-diacylglycerols, sn-2,3-diacylglycerols, and sn-1,3-diacylglycerols. oup.com this compound is a specific example of an sn-1,3-diacylglycerol. nih.gov The distinction between these isomers is not trivial; they are metabolized differently and can have distinct biological roles. nih.govnih.gov For example, the hydrolysis of a triacylglycerol at the sn-1 or sn-3 position by certain lipases results in the formation of sn-2,3- or sn-1,2-diacylglycerols, while hydrolysis at the sn-2 position would lead to an sn-1,3-diacylglycerol. nih.gov The ability to separate and analyze these different regioisomers is essential for accurately studying lipid metabolism. oup.comaocs.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC17H32O5 nih.govchemsrc.com
Molecular Weight316.4 g/mol nih.gov
IUPAC Name(3-heptanoyloxy-2-hydroxypropyl) heptanoate (B1214049) nih.govlgcstandards.com
CAS Number34331-79-8 nih.govchemsrc.com
InChIInChI=1S/C17H32O5/c1-3-5-7-9-11-16(19)21-13-15(18)14-22-17(20)12-10-8-6-4-2/h15,18H,3-14H2,1-2H3 nih.govlgcstandards.com
Canonical SMILESCCCCCCC(=O)OCC(O)COC(=O)CCCCCC lgcstandards.com

Properties

CAS No.

34331-79-8

Molecular Formula

C17H32O5

Molecular Weight

316.4 g/mol

IUPAC Name

(3-heptanoyloxy-2-hydroxypropyl) heptanoate

InChI

InChI=1S/C17H32O5/c1-3-5-7-9-11-16(19)21-13-15(18)14-22-17(20)12-10-8-6-4-2/h15,18H,3-14H2,1-2H3

InChI Key

FKRATGFVNWQUAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(COC(=O)CCCCCC)O

Origin of Product

United States

Synthetic Methodologies for Glycerol, 1,3 Diheptanoate

Chemical Synthesis Approaches

Chemical synthesis methods typically involve direct esterification or the conversion of existing glyceride structures. These processes often require high temperatures and may necessitate subsequent purification steps to isolate the desired 1,3-isomer from other reaction byproducts.

Esterification Reactions with Glycerol (B35011) Precursors

The most direct chemical route to Glycerol, 1,3-Diheptanoate is the esterification of glycerol with heptanoic acid. This reaction involves charging the reactants into a vessel and heating them, often under an inert atmosphere like nitrogen, to promote the formation of ester bonds. google.com The removal of water, a byproduct of the condensation reaction, is critical to drive the equilibrium towards the formation of the di-ester. google.com

Reaction temperatures can range from 75 °C to 300 °C. google.com The process can be conducted under atmospheric pressure with an inert gas sparge or under a vacuum to effectively remove water. google.com While catalysts can be used, some methods are implemented in the absence of a catalyst, relying on high temperatures (e.g., 220 °C) and an excess of heptanoic acid to achieve high conversion rates. google.com Another approach involves the reaction of heptanoic acid with glycidol, which is derived from glycerol. This pathway can yield high levels of the monoester, which can be further esterified. google.com

Conversion Pathways for Symmetrical 1,3-Diacylglycerols

An alternative chemical pathway involves the conversion of a triacylglycerol precursor, such as triheptanoin (B1683035) or another triglyceride like tristearin. This multi-step process begins with the partial hydrolysis or glycerolysis of the triglyceride to produce a mixture of mono-, di-, and triacylglycerols. nih.gov

Following this initial conversion, the diacylglycerol fraction is isolated from the mixture, typically using techniques like silica (B1680970) column chromatography. This fraction contains both 1,2- and 1,3-diacylglycerol isomers. The final and most critical step is the separation of the desired symmetrical 1,3-diacylglycerol from the 1,2-isomer. This separation is often accomplished through crystallization from a solvent such as acetone, as the 1,3-isomer typically has different crystallization properties than its 1,2-counterpart. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing this compound offer significant advantages over chemical routes, primarily due to the high specificity of the enzymes (lipases) used. These biocatalysts can selectively acylate the sn-1 and sn-3 positions of glycerol, leading to higher yields of the desired product under milder reaction conditions and with fewer byproducts. researchgate.netmdpi.com

Lipase-Catalyzed Direct Esterification of Glycerol and Heptanoic Acid

The direct esterification of glycerol with heptanoic acid catalyzed by a 1,3-regiospecific lipase (B570770) is a highly effective method for producing this compound. researchgate.net This reaction is frequently performed in a solvent-free system to increase reactant concentration and simplify downstream processing. dss.go.thbsb-muenchen.de Key to achieving a high yield is the continuous removal of the water formed during the reaction, which shifts the equilibrium toward product synthesis. This is commonly achieved by applying a vacuum or by blowing dry nitrogen gas over the reaction mixture. researchgate.netdss.go.th

Various lipases exhibit the necessary 1,3-regiospecificity, with immobilized enzymes from sources like Rhizomucor miehei (e.g., Lipozyme RM IM) and Candida antarctica (e.g., Novozym 435) being widely used. dss.go.thresearchgate.net Research has shown that optimizing parameters such as temperature, enzyme load, and the molar ratio of reactants is crucial for maximizing the yield of the 1,3-DAG. researchgate.netbsb-muenchen.de

Table 1: Maximal 1,3-Diacylglycerol (1,3-DAG) Content from Lipase-Catalyzed Direct Esterification of Glycerol with Various Fatty Acids in a Solvent-Free System. dss.go.thbsb-muenchen.de
Fatty AcidMaximal 1,3-DAG Content (%)
Caprylic Acid84.6
Capric Acid84.4
Lauric Acid67.4
Oleic Acid61.1
Linoleic Acid74.3
Eicosapentaenoic Acid71.7

Biocatalytic Transesterification and Glycerolysis Pathways

This compound can also be synthesized via lipase-catalyzed glycerolysis. This process involves the reaction of a triacylglycerol (such as triheptanoin or another vegetable oil) with glycerol. mdpi.comnih.gov A non-regiospecific lipase, such as that from Candida antarctica lipase B, can catalyze the reaction, yielding a mixture of monoacylglycerols (MAGs), diacylglycerols (DAGs), and unreacted triacylglycerols (TAGs). nih.govnih.gov The final composition of the product mixture depends on reaction conditions like time, temperature, and the initial molar ratio of glycerol to triacylglycerol. nih.gov

Transesterification is another biocatalytic route. This can involve the reaction between a triglyceride and an alternative acyl donor, such as a fatty acid ester, catalyzed by a lipase to produce the desired diacylglycerol structure. nih.gov Both glycerolysis and transesterification are valuable enzymatic strategies for modifying fats and oils to produce structured lipids like 1,3-diheptanoin.

Table 2: Typical Acylglycerol Composition after Lipase-Catalyzed Glycerolysis of Cottonseed Oil. nih.gov
AcylglycerolComposition (%)
Monoacylglycerols (MAGs)34.8
Diacylglycerols (DAGs)49.6
Triacylglycerols (TAGs)17.1

Regioselective Enzymatic Transformations utilizing 1,3-Specific Lipases

The cornerstone of efficient enzymatic synthesis of this compound is the use of 1,3-specific lipases. These enzymes selectively catalyze esterification at the primary alcohol groups of the glycerol molecule. dss.go.thgoogle.com This regioselectivity minimizes the formation of the undesired 1,2-diheptanoin and triheptanoin, leading to a product mixture highly enriched in the target 1,3-isomer. dss.go.th

One specialized approach involves using fatty acid anhydrides instead of free fatty acids as the acyl donor in a water-immiscible solvent. This method, when catalyzed by a 1,3-specific lipase, can produce 1,3-disubstituted glycerides in high yields. google.com The high degree of specificity offered by these biocatalysts reduces the need for extensive purification, making the enzymatic route an efficient and precise method for producing symmetrical 1,3-diacylglycerols.

Reaction Engineering and Process Optimization for this compound Synthesis

The efficient synthesis of this compound, a specific 1,3-diacylglycerol (1,3-DAG), is highly dependent on the careful optimization of reaction conditions. Reaction engineering principles are applied to maximize yield and purity by controlling various physical and chemical parameters during the synthesis process, which is often achieved through enzymatic esterification.

The enzymatic production of 1,3-diacylglycerols, including this compound, is increasingly performed in solvent-free systems. This approach is considered environmentally friendly and can lead to higher yields. frontiersin.org In these systems, the reactants themselves, typically glycerol and a fatty acid like heptanoic acid, serve as the reaction medium. This method avoids the use of organic solvents, which simplifies downstream processing and eliminates concerns about solvent toxicity and environmental impact.

Temperature and the molar ratio of reactants are critical parameters that significantly influence the yield and purity of this compound. The reaction temperature must be carefully controlled to ensure optimal enzyme activity while minimizing undesirable side reactions, such as acyl migration. jst.go.jp Studies on similar 1,3-DAGs have shown that increasing the reaction temperature (e.g., from 45°C to 75°C) can lead to a gradual increase in the degree of acyl migration, which reduces the purity of the desired 1,3-isomer. jst.go.jp For the synthesis of neopentyl glycol diheptanoate, a related ester, optimizing the temperature to 70°C was found to produce high yields. nih.gov

The molar ratio of fatty acid to glycerol is a key determinant of the final product distribution. nih.gov For the synthesis of 1,3-DAGs, a stoichiometric ratio of 2:1 (fatty acid to glycerol) is often the starting point for optimization. dss.go.thnih.gov However, the optimal ratio can vary. Research on oleic acid-based 1,3-DAG synthesis found that a 2:1 molar ratio of oleic acid to glycerol resulted in the highest yields and relatively low levels of acyl migration. jst.go.jp In contrast, when the molar ratio was increased from 1:1 to 3:1, acyl migration showed a decreasing-increasing pattern. jst.go.jp For other systems, using a molar ratio of fatty acid to glycerol of less than 1.5 has been shown to decrease the percentage of esterified fatty acid as the ratio increases. nih.gov

Table 1: Influence of Reactant Molar Ratio on 1,3-DAG Synthesis and Acyl Migration

Molar Ratio (Oleic Acid:Glycerol) Impact on 1,3-DAG Yield Impact on Acyl Migration
1:1 Sub-optimal yield Initial decrease
2:1 Highest yield Relatively low levels
3:1 Decreased yield from optimum Increasing pattern

Data derived from studies on oleic acid-based 1,3-diacylglycerol synthesis. jst.go.jp

Water is a byproduct of the esterification reaction, and its accumulation can shift the equilibrium back towards the reactants, thereby reducing the product yield. uni-pannon.hu Consequently, controlling the water activity (aw) is crucial for maximizing the synthesis of this compound. A certain amount of water is necessary to maintain the enzyme's catalytic flexibility and activity, but excess water promotes the reverse reaction (hydrolysis). mdpi.comlu.se

Several strategies are employed to remove water from the reaction medium and drive the synthesis forward:

Vacuum Application: Conducting the reaction under reduced pressure is a highly effective method for continuously removing water as it is formed. dss.go.thnih.gov This technique effectively shifts the equilibrium towards the products. dss.go.th

Inert Gas Sparging: Bubbling a stream of dry gas, such as nitrogen, through the reaction mixture can also facilitate the removal of water. dss.go.th

Molecular Sieves: The addition of molecular sieves to the reaction can adsorb the water produced, although this adds another component to the system. dss.go.th

Excess Glycerol: Using an excess of glycerol can reduce the activity of the water produced during the reaction because the excess glycerol acts as an immiscible phase that absorbs water. nih.gov

In one study, water removal was initiated one hour into the reaction by applying a vacuum of 3 mm Hg, which led to a maximal 1,3-dicaprylin content of 84.6%. dss.go.th The control of water activity is essential, as it has been shown that at a water activity of 0.9, the product conversion can be 2.5 times higher than at a water activity of 0.25 after 5 hours. lu.se

Investigation of Acyl Migration Phenomena during Synthesis

A significant challenge in the synthesis of 1,3-diacylglycerols like this compound is the phenomenon of acyl migration. jst.go.jp Acyl migration is a spontaneous intramolecular reaction where an acyl group moves from the sn-1 or sn-3 position to the adjacent, thermodynamically more stable sn-2 position. semopenalex.org This isomerization process results in the formation of the undesired 1,2-diacylglycerol isomer, which reduces the purity and yield of the target 1,3-diacylglycerol. jst.go.jpnih.gov

The reaction proceeds through a proposed bimolecular nucleophilic substitution (SN2) mechanism. jst.go.jp The nucleophilic primary hydroxyl oxygen attacks the carbonyl carbon, leading to the formation of an intermediate that resolves into the 1,2-isomer. jst.go.jp Several factors can influence the rate of acyl migration:

Temperature: Higher reaction temperatures generally accelerate the rate of acyl migration. jst.go.jpresearchgate.net

Enzyme Load: An increase in the amount of enzyme catalyst can also lead to a higher degree of acyl migration. jst.go.jp

pH and Catalysts: The presence of acidic or basic conditions can promote acyl migration. researchgate.net

Studies have shown that even with a 1,3-regiospecific lipase like Lipozyme RM IM, the formation of 1,2-diacylglycerols occurs, indicating that acyl migration happens concurrently with the enzymatic synthesis. jst.go.jp For instance, during the synthesis of 1,3-dicaprylin, the content of 1,2-dicapryloylglycerol remained low (less than 1%), suggesting minimal acyl migration under those specific optimized conditions. dss.go.th However, in other systems, the degree of acyl migration increased gradually with rising enzyme load (from 2% to 10% wt) and temperature (from 45°C to 75°C). jst.go.jp Therefore, optimizing reaction conditions involves finding a balance that maximizes the rate of synthesis while minimizing the rate of this undesirable isomerization.

Table 2: Factors Influencing Acyl Migration

Factor Effect on Acyl Migration Rate
Increasing Temperature Increases rate jst.go.jpresearchgate.net
Increasing Enzyme Load Increases rate jst.go.jp
Molar Ratio Variable; can show a decreasing-increasing pattern jst.go.jp

Advanced Analytical Characterization of Glycerol, 1,3 Diheptanoate

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating Glycerol (B35011), 1,3-diheptanoate from complex mixtures and quantifying its presence. These techniques are pivotal for assessing the purity and compositional analysis of the compound.

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like diacylglycerols, often after derivatization. For the analysis of glycerides, including diacylglycerols, methods such as those outlined in ASTM D6584 are often adapted. fishersci.com These methods typically involve the derivatization of the sample to increase volatility, for instance, through trimethylsilylation. researchgate.net

The derivatized sample is then introduced into the GC system, which is equipped with a capillary column. A common choice is a non-polar or mid-polar column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase, which separates compounds based on their boiling points and polarity. fishersci.com The separation of mono-, di-, and triglycerides can be achieved in a single chromatographic run. researchgate.net A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. researchgate.net The purity of Glycerol, 1,3-diheptanoate can be determined by the relative area of its corresponding peak in the chromatogram. Furthermore, GC coupled with mass spectrometry (GC-MS) can provide definitive identification by comparing the resulting mass spectrum with reference spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound, without the need for derivatization. thermofisher.com Both normal-phase and reverse-phase HPLC can be employed.

In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) or a cyano-bonded phase) is used with a non-polar mobile phase. thermofisher.com This mode is effective in separating isomers and different classes of lipids. For instance, a method using a cyanopropyl column has been developed for the analysis of acylglycerols. thermofisher.com

Reverse-phase HPLC, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, is also widely used. researchgate.net The separation is based on the hydrophobicity of the analytes. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. nih.gov Detection can be achieved using a variety of detectors. Since diacylglycerols lack a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector. thermofisher.com These detectors provide a response that is proportional to the mass of the analyte, allowing for accurate quantification. thermofisher.com

Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID)

Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID), often performed using an Iatroscan instrument, is a rapid and efficient method for the separation and quantification of different lipid classes, including diacylglycerol isomers like 1,2- and 1,3-diacylglycerols. sci-hub.se The sample is spotted onto silica-coated quartz rods (Chromarods), which are then developed in a series of solvent systems with increasing polarity. mdpi.com

A multi-step development process is often employed to achieve optimal separation. For instance, a less polar solvent system can be used to separate non-polar lipids, followed by more polar systems to resolve mono- and diacylglycerols. mdpi.com A solvent system of hexane-diethyl ether-formic acid has been shown to separate 1,2- and 1,3-diacylglycerol isomers. sci-hub.se After development, the Chromarods are passed through a flame ionization detector, which burns the separated organic compounds and generates a signal proportional to their concentration. sci-hub.se This technique allows for the quantification of lipid classes in a sample after calibration with appropriate standards. sci-hub.seresearchgate.net

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, allowing for the unambiguous assignment of the positions of the fatty acid chains on the glycerol backbone.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, and the coupling between neighboring protons provides information about the connectivity of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the glycerol backbone and the heptanoate (B1214049) chains can be observed. The protons on the glycerol backbone typically appear as a complex multiplet. The protons of the methylene (B1212753) groups adjacent to the ester carbonyls (C-1 and C-3 of glycerol) are expected to resonate at a different chemical shift compared to the proton on the secondary alcohol (C-2 of glycerol).

The signals for the protons of the two heptanoate chains will also be present. The α-methylene protons (adjacent to the carbonyl group) will have a characteristic chemical shift, typically around 2.3 ppm. The signals for the other methylene groups along the fatty acid chain will appear further upfield, and the terminal methyl group will give a triplet signal at the highest field.

By analyzing the integration of these signals, the ratio of the different types of protons can be determined, confirming the presence of two heptanoate chains per glycerol molecule. The specific splitting patterns (multiplicity) of the glycerol backbone protons are crucial for confirming the 1,3-substitution pattern.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Glycerol CH₂ (positions 1, 3)~4.1-4.3Multiplet
Glycerol CH (position 2)~3.9-4.1Multiplet
Glycerol OH (position 2)VariableSinglet (broad)
Heptanoate α-CH₂~2.3Triplet
Heptanoate β-CH₂~1.6Multiplet
Heptanoate internal CH₂~1.2-1.4Multiplet
Heptanoate terminal CH₃~0.9Triplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific instrumentation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. It provides detailed information about the carbon skeleton of the molecule. The ¹³C NMR spectrum is characterized by a wide range of chemical shifts, making it highly informative for distinguishing between different carbon environments within the molecule. researchgate.net

The key signals in the ¹³C NMR spectrum of a 1,3-diacylglycerol like this compound, are the resonances from the glycerol backbone carbons and the carbonyl carbons of the fatty acid chains. These signals are particularly sensitive to the positions of the acyl groups. researchgate.netresearchgate.net For 1,3-diacylglycerols, the two primary carbons of the glycerol backbone (C1 and C3) are chemically equivalent and produce a single signal, while the secondary carbon (C2), bearing the hydroxyl group, gives a distinct signal at a higher field (lower ppm value). This pattern is a clear indicator of the 1,3-regioisomer. researchgate.net

The chemical shifts of the carbonyl carbons also provide information about the esterification position. uoc.gr In general, the carbonyl carbons of fatty acids at the primary positions (sn-1 and sn-3) of the glycerol backbone resonate at slightly different chemical shifts compared to those at the secondary position (sn-2). researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Glycerol, 1,3-diacylglycerols

Carbon AtomExpected Chemical Shift (ppm)Description
Glycerol C1, C3~65Esterified primary carbons of the glycerol backbone
Glycerol C2~68-70Secondary carbon of the glycerol backbone with a free hydroxyl group
Carbonyl (C=O)~173Carbonyl carbons of the heptanoate chains at positions 1 and 3
Heptanoate Cα~34Methylene group adjacent to the carbonyl
Heptanoate Chain~22-32Methylene groups of the fatty acid chain
Heptanoate Cω~14Terminal methyl group of the fatty acid chain

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data is compiled based on typical values for 1,3-diacylglycerols. researchgate.netresearchgate.netnih.gov

Quantitative ¹³C NMR can also be employed to determine the composition of acylglycerol mixtures. nih.gov By using appropriate relaxation delays and inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), the integration of the signal areas can provide accurate quantification of 1,3-diacylglycerols, as well as any monoacylglycerol or triacylglycerol impurities. uoc.gr

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphate-Tagged Derivatives

Phosphorus-31 NMR (³¹P NMR) is a highly sensitive and specific technique for the analysis of phosphorus-containing compounds. wikipedia.org Since this compound does not naturally contain phosphorus, a chemical derivatization step is required to introduce a ³¹P-containing tag. This is typically achieved by reacting the free secondary hydroxyl group at the C2 position of the glycerol backbone with a phosphitylating agent. uoc.grnih.gov

A common reagent for this purpose is 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP). uoc.grnih.gov This reagent reacts rapidly and quantitatively with the hydroxyl group under mild conditions, often directly within the NMR tube, to form a phosphite (B83602) ester derivative. uoc.gr The resulting derivative is then analyzed by ³¹P NMR.

The key advantages of this method are:

High Sensitivity: The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to good sensitivity. wikipedia.orgmdpi.com

Wide Chemical Shift Range: ³¹P NMR spectra have a broad chemical shift range, which minimizes signal overlap and allows for clear distinction between different phosphorus environments. mdpi.comhuji.ac.il

Structural Information: The chemical shift of the ³¹P nucleus in the derivative is diagnostic of the type of hydroxyl group it has reacted with (primary vs. secondary). For instance, derivatized primary and secondary hydroxyl groups on a glycerol backbone yield distinct signals. nih.gov In the case of 1,3-diheptanoate, a single peak corresponding to the derivatized secondary alcohol is expected.

Quantitative Analysis: With the use of an internal standard and appropriate experimental parameters (e.g., inverse gated decoupling), ³¹P NMR can be used for the accurate quantification of the diacylglycerol. nih.govmdpi.comhuji.ac.il

Table 2: Expected ³¹P NMR Chemical Shifts for Derivatized Diacylglycerols

Derivatized GroupReagentExpected Chemical Shift (ppm)
Derivatized secondary -OH of 1,3-DAGCTMDP~146.4
Derivatized primary -OH of 1,2-DAGCTMDP~147.6

Note: Chemical shifts are referenced to an external standard, typically 85% phosphoric acid. Values are based on literature for similar derivatized glycerols. nih.gov

This technique is particularly useful for distinguishing between 1,3-diacylglycerols and 1,2-diacylglycerols in a mixture, as the derivatized primary hydroxyl of the 1,2-isomer will produce a signal at a different chemical shift than the derivatized secondary hydroxyl of the 1,3-isomer. nih.gov

Mass Spectrometry (MS) for Molecular Species Identification

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govaocs.org High-resolution mass spectrometry (HRMS), for example, using an Orbitrap or Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₇H₃₂O₅). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation patterns are indicative of the molecular structure. For diacylglycerols, characteristic fragment ions correspond to the loss of a fatty acid chain. aocs.org For this compound, fragmentation would lead to the loss of a heptanoic acid molecule (C₇H₁₄O₂), resulting in a specific mass difference that helps to identify the acyl chains present.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Regioisomeric Differentiation

While MS alone can identify the molecular species, it generally cannot distinguish between regioisomers like 1,3- and 1,2-diheptanoylglycerol because they have the same mass. psu.edu Coupling liquid chromatography with mass spectrometry (LC-MS) is the premier technique for this challenge. nih.govnih.gov

The LC system separates the isomers in time before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where the more polar 1,2-isomer typically elutes earlier than the less polar 1,3-isomer. nih.govresearchgate.net The use of a C30 column can provide a clear resolution of individual molecular species. researchgate.net

To improve the analysis and prevent potential acyl migration (the intramolecular transfer of a fatty acid from one hydroxyl group to another), the free hydroxyl group is often derivatized prior to LC-MS analysis. psu.eduaocs.org Derivatization with reagents like 3,5-dinitrophenyl isocyanate not only prevents acyl migration but can also enhance the chromatographic separation and the ionization efficiency for MS detection. researchgate.net

Once separated by the LC, the mass spectrometer detects each isomer individually. Tandem MS (LC-MS/MS) can then be performed on each separated isomer. The fragmentation patterns of 1,2- and 1,3-diacylglycerols can differ. For instance, in some MS/MS experiments, the fatty acid at the sn-2 position is less easily lost than those at the sn-1/3 positions. aocs.org This results in different relative intensities of the fragment ions, allowing for unambiguous confirmation of each regioisomer. nih.govaocs.org A sensitive LC-MS/MS method allows for the quantification of different regioisomers even at low concentrations. nih.gov

Techniques for Regioisomeric Differentiation and Purity Assessment

Assessing the purity of this compound involves quantifying the desired 1,3-regioisomer relative to its 1,2-isomer and identifying other potential impurities such as monoheptanoylglycerols, triheptanoin (B1683035), or free heptanoic acid. A combination of the analytical techniques described above provides a comprehensive approach to both regioisomeric differentiation and purity assessment.

Regioisomeric Differentiation :

LC-MS/MS : This is the most powerful and widely used method. nih.govutupub.fi HPLC, particularly with reversed-phase columns, effectively separates the 1,3- and 1,2-diheptanoate isomers. researchgate.net Subsequent detection and fragmentation by tandem mass spectrometry provide definitive identification and allow for accurate quantification of the ratio of the two isomers. nih.govaocs.org Derivatization can be employed to lock the stereochemistry and improve analytical performance. psu.eduaocs.org

¹³C NMR : High-resolution ¹³C NMR can distinguish between the 1,3- and 1,2-isomers without derivatization. The symmetry of the 1,3-isomer results in a simpler spectrum for the glycerol backbone carbons compared to the asymmetric 1,2-isomer. researchgate.netresearchgate.net Specifically, the C1 and C3 signals of the 1,3-isomer are equivalent, while they are distinct for the 1,2-isomer. The chemical shift of the C2 carbon also differs significantly between the two (hydroxylated in the 1,3-form, acylated in the 1,2-form). researchgate.net

³¹P NMR of Derivatives : By tagging the free hydroxyl group with a phosphorus-containing molecule, ³¹P NMR can clearly differentiate the isomers. uoc.grnih.gov The chemical shift of the phosphorus tag is different depending on whether it is attached to a primary hydroxyl (as in the 1,2-isomer) or a secondary hydroxyl (as in the 1,3-isomer), providing a clear method for differentiation and quantification. nih.gov

Purity Assessment :

LC-MS : In addition to separating regioisomers, LC-MS can separate and detect other related impurities. Monoheptanoylglycerols and triheptanoin will have different retention times and molecular weights, allowing for their identification and quantification relative to the main diheptanoin peak. uoc.grnih.gov

Biochemical Roles and Enzymatic Transformations of 1,3 Diacylglycerols in Model Systems

Position as a Metabolic Intermediate in Lipid Biosynthesis Pathways (Non-human Contexts)

In various non-human biological systems, including microorganisms and plants, diacylglycerol (DAG) holds a critical position as a metabolic intermediate in lipid biosynthesis. um.es It serves as a pivotal branch point, directing the flow of fatty acids towards either energy storage in the form of triacylglycerols (TAGs) or the synthesis of structural membrane lipids like phosphatidylcholine and phosphatidylethanolamine. libretexts.orgnih.gov The metabolic fate of DAG is crucial for fundamental cellular processes such as cell growth, organ development, and membrane biogenesis. um.esnih.gov

In eukaryotes, the synthesis of TAGs primarily follows the glycerol-3-phosphate pathway, where fatty acids are sequentially esterified to a glycerol (B35011) backbone. nih.gov The intermediate product, phosphatidic acid, is dephosphorylated by phosphatidic acid phosphatase (PAP) enzymes, known as lipins in animals, to yield sn-1,2-diacylglycerol. libretexts.org This specific isomer is the direct precursor for the synthesis of phosphatidylcholine and phosphatidylethanolamine. libretexts.org Concurrently, this sn-1,2-diacylglycerol can be acylated by a diacylglycerol acyltransferase (DGAT) to form TAG for storage in lipid droplets. libretexts.orgnih.gov

While sn-1,2-DAG is the primary intermediate from the main biosynthetic pathway, 1,3-diacylglycerols can be formed through acyl migration from the sn-2 position to the sn-3 position, a process that can occur during storage and leads to the more thermodynamically stable 1,3-isomer. newswise.comnhri.org.tw Furthermore, the hydrolysis of TAGs by lipases can generate various DAG isomers. frontiersin.org For instance, adipose triglyceride lipase (B570770) (ATGL) in adipocytes specifically hydrolyzes TAGs to produce sn-1,3-DAG and sn-2,3-DAG. nih.gov These DAG isomers, including structures like glycerol, 1,3-diheptanoate, can then re-enter metabolic pathways, either being further hydrolyzed to monoacylglycerols and free fatty acids or re-esterified back into TAGs. nih.govnih.gov

In plant systems, such as Arabidopsis thaliana, specific acyltransferases are essential for the biosynthesis of lipid-based polymers like suberin. nih.gov The GPAT5 enzyme, an acyl-CoA:glycerol-3-phosphate acyltransferase, plays a critical role in the biogenesis of these polyesters in seed coats and roots, highlighting the diverse functional roles of glycerol-lipid intermediates in non-human contexts. nih.gov Similarly, in trypanosomatid parasites, lipid and fatty acid metabolism is essential for survival, with pathways for both de novo synthesis and scavenging from the host converging on the use of intermediates like DAG. microbialcell.com

Specificity of Lipases and Acyltransferases Acting on 1,3-Diacylglycerols

The enzymatic transformation of 1,3-diacylglycerols is governed by the specificity of lipases and acyltransferases. These enzymes exhibit distinct positional (regioselectivity) and substrate preferences, which are exploited in both biological systems and biotechnological applications for the synthesis and hydrolysis of specific DAG isomers.

Lipases are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and related lipids. Many lipases show a high degree of regioselectivity, preferentially acting on the sn-1 and sn-3 positions of the glycerol backbone. researchgate.netfrontiersin.org This sn-1,3-regiospecificity is a key reason why lipases like Lipozyme RM IM (from Rhizomucor miehei) and Lipase PLG (from Alcaligenes sp.) are highly effective in synthesizing 1,3-DAGs, yielding a higher proportion of this isomer compared to the 1,2-DAG isomer. researchgate.netfrontiersin.orgcsic.es For example, in a solvent-free system, Lipozyme RM IM produced 39.8% 1,3-DAG versus 20.9% 1,2-DAG. frontiersin.orgnih.gov In contrast, lipases with no positional specificity, such as Novozym 435 (from Candida antarctica), act on all three positions and tend to produce a more balanced mixture of 1,2- and 1,3-DAGs. frontiersin.org The specificity of lipases can also be influenced by reaction conditions, such as the polarity of the solvent. acs.orgnih.gov

Acyltransferases catalyze the transfer of acyl groups from a donor molecule to an acceptor. ebi.ac.ukresearchgate.net In lipid metabolism, diacylglycerol O-acyltransferases (DGATs) are responsible for the final step in TAG synthesis: the acylation of DAG. nih.gov There are two main, structurally unrelated DGAT enzymes, DGAT1 and DGAT2, which display different substrate specificities. libretexts.org In vitro studies using model systems have shown that DGAT2 preferentially esterifies sn-1,3-DAG. nih.gov This suggests a coordinated action where ATGL hydrolyzes TAG to sn-1,3-DAG, which is then a preferred substrate for DGAT2 for re-esterification, forming a TAG hydrolysis/re-esterification cycle on lipid droplets. nih.gov DGAT1, while capable of acylating DAG, does not show the same preference for the sn-1,3-isomer. libretexts.orgnih.gov Other acyltransferases, like lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes, are involved in remodeling phospholipids (B1166683) and show specificity for particular fatty acyl-CoAs, such as arachidonic acid. mdpi.com

The following table summarizes the specificity of various lipases used in the synthesis of diacylglycerols.

Specificity of Lipases in Diacylglycerol (DAG) Synthesis
EnzymeSource OrganismSpecificityPreferred ProductReference
Lipozyme RM IMRhizomucor mieheisn-1,3 regioselective1,3-Diacylglycerol researchgate.netfrontiersin.orgcsic.es
Lipase PLGAlcaligenes sp.sn-1,3 regioselective1,3-Diacylglycerol frontiersin.orgcsic.es
Novozym 435Candida antarcticaNon-regioselectiveMix of 1,2- and 1,3-Diacylglycerol frontiersin.orgnih.gov
Hormone-Sensitive Lipase (HSL)Mammaliansn-3 stereopreference for hydrolysisHydrolyzes 2,3-sn-diolein preferentially researchgate.net
Adipose Triglyceride Lipase (ATGL)Mammaliansn-2 (unstimulated), sn-1 & sn-2 (stimulated)Generates sn-1,3-DAG and sn-2,3-DAG nih.gov

Investigation of In Vitro Lipolysis and Re-esterification Dynamics

In vitro models are extensively used to study the digestion and metabolic fate of lipids, including 1,3-diacylglycerols. These models typically simulate the conditions of the gastrointestinal tract to investigate lipolysis (hydrolysis) and the subsequent re-esterification of digestion products. nih.govmdpi.comnih.gov

Lipolysis is the enzymatic breakdown of fats into fatty acids and glycerol. For 1,3-diacylglycerols, such as this compound, pancreatic lipase is the key enzyme in the small intestine. Pancreatic lipase is strictly sn-1,3-regioselective, meaning it hydrolyzes the ester bonds at the outer positions of the glycerol backbone. nih.gov The hydrolysis of a 1,3-DAG molecule by pancreatic lipase yields two free fatty acid molecules and one molecule of sn-2-monoacylglycerol (2-MAG), or one fatty acid and one 1(3)-monoacylglycerol. The products of 1,3-DAG hydrolysis are primarily free fatty acids and 1- or 3-monoacylglycerols. frontiersin.org These products differ from the hydrolysis of dietary triacylglycerols, which primarily yields two free fatty acids and one molecule of sn-2-monoacylglycerol (2-MAG).

Re-esterification is the process where digested fatty acids and monoacylglycerols are reassembled back into triacylglycerols within the intestinal cells (enterocytes). The sn-2-monoacylglycerol produced from TAG digestion is efficiently re-esterified. However, the 1- and 3-monoacylglycerols resulting from 1,3-DAG hydrolysis are poor substrates for re-esterification into chylomicrons. frontiersin.org This difference in metabolic processing is a key area of investigation. In vitro studies have demonstrated that the re-esterification of fatty acids is a significant process, often coupled with lipolysis in what is termed a "futile cycle" or the TAG-hydrolysis/re-esterification cycle. nih.gov This cycle is mediated by DGAT enzymes, with DGAT1 identified as the major re-esterifying enzyme under conditions of stimulated lipolysis in adipocyte models. nih.gov

The dynamics of these processes are often studied using pH-stat titration methods, which measure the release of free fatty acids during digestion. mdpi.comdovepress.com Studies synthesizing 1,3-DAGs with medium-chain fatty acids (MCFA), which are structurally related to heptanoate (B1214049), have shown high yields using enzymatic catalysis. For instance, the esterification of glycerol with caprylic acid (C8:0) using Rhizomucor miehei lipase achieved a 1,3-DAG yield of 84.6%. csic.es

The table below presents findings from studies on the enzymatic synthesis of 1,3-diacylglycerols, which are then used in lipolysis investigations.

Enzymatic Synthesis of 1,3-Diacylglycerols (1,3-DAG) in Model Systems
Enzyme UsedFatty Acid SubstrateReaction SystemResulting 1,3-DAG ContentReference
Lipozyme RM IMCaprylic Acid (C8:0)Solvent-free esterification84.6% yield csic.es
Lipozyme RM IMSoybean Oil Fatty AcidsSolvent-free esterificationProduced 67.3 mol% total DAG researchgate.net
Lipozyme TL IMPalmitic Acid (C16:0)Esterification at 73°C35.04% total DAG (74.98% was 1,3-isomer) mdpi.com
Lipozyme TL IMStearic Acid (C18:0)Esterification at 75°C39.58% total DAG (52.43% was 1,3-isomer) mdpi.com
Novozym 435Echium Oil Fatty AcidsSolvent-free esterification68.0 mol% 1,3-DAG (of 88.7 mol% total DAG) researchgate.net

Structural and Positional Influences on Enzymatic Hydrolysis and Synthesis

The efficiency and outcome of enzymatic reactions involving diacylglycerols are significantly influenced by both the positional isomerism (sn-1,3 vs. sn-1,2) and the structure of the constituent fatty acids (e.g., chain length and degree of saturation).

Positional Influences: The location of the fatty acids on the glycerol backbone is a primary determinant of enzyme interaction. As discussed, sn-1,3-regiospecific lipases are used for the targeted synthesis of 1,3-DAGs because they selectively esterify the outer positions of glycerol. researchgate.netfrontiersin.org During hydrolysis, this specificity is equally important. An in vitro study using a rat brain microsomal lipase demonstrated that 1,3-diacylglycerol was hydrolyzed at a rate more than double that of the corresponding 1,2(2,3)-isomer. nih.gov This indicates a clear enzymatic preference for the 1,3-structure. Similarly, hormone-sensitive lipase (HSL) shows a pronounced stereospecificity for the sn-3 position of dioleoylglycerol, preferentially hydrolyzing the sn-2,3-DAG isomer over the sn-1,2-DAG isomer. researchgate.net This inherent selectivity means that different DAG isomers, even with identical fatty acid compositions, are not metabolically equivalent and enter distinct metabolic or signaling pathways. frontiersin.orgnih.gov The thermodynamically more stable 1,3-DAG isomer is less likely to act as a direct precursor for phospholipid synthesis or as a signaling molecule for protein kinase C activation without prior isomerization to 1,2-DAG. nhri.org.twnih.gov

Structural Influences: The chemical structure of the fatty acyl chains also modulates enzymatic activity. Fatty acid chain length is a known factor. Some studies have noted that lipases may exhibit lower activity towards shorter-chain fatty acids compared to long-chain ones, potentially affecting the synthesis yield of compounds like 1,3-diheptanoate. researchgate.net Conversely, fats composed of short- and medium-chain fatty acids are often more readily hydrolyzed than those with long-chain fatty acids. csic.esnih.gov Steric hindrance can also play a role; for example, medium-chain fatty acids at the sn-1,3 positions of a TAG may be more easily hydrolyzed than long-chain fatty acids due to less steric hindrance. researchgate.net Furthermore, the degree of unsaturation in the fatty acid can affect lipase activity and the oxidative stability of the resulting DAG product. researchgate.net The interplay between the solvent environment and the substrate structure further complicates these dynamics, as solvent polarity can alter the conformational flexibility of the lipase's active site, thereby influencing both its catalytic activity and its positional selectivity. acs.org

Research Applications and Derivatization of Glycerol, 1,3 Diheptanoate

Utilization as a Precursor in the Synthesis of Structured Lipids

Glycerol (B35011), 1,3-diheptanoate serves as a key precursor in the chemoenzymatic synthesis of structured lipids (SLs), which are triacylglycerols (TAGs) that have been modified to alter their fatty acid composition and/or positional distribution. nih.govmattioli1885journals.com These modifications are designed to create lipids with improved functional, nutritional, or medical properties. mattioli1885journals.com

One of the most common applications is in the production of MLM-type structured triacylglycerols, where M represents a medium-chain fatty acid (like heptanoic acid) and L represents a long-chain fatty acid. nih.govmdpi.com In this process, 1,3-diacylglycerols such as glycerol, 1,3-diheptanoate are used as the backbone. A long-chain fatty acid is then chemically or enzymatically acylated to the vacant sn-2 position. nih.govresearchgate.net This method takes advantage of 1,3-position-specific lipases, which selectively catalyze reactions at the outer positions of the glycerol molecule, leaving the sn-2 position available for the introduction of a different fatty acid. nih.govresearchgate.net

The synthesis pathway often involves:

Enzymatic acylation of glycerol: Glycerol is acylated with a medium-chain fatty acid (e.g., heptanoic acid) using a 1,3-specific lipase (B570770) to produce the symmetric 1,3-diacyl-sn-glycerol. researchgate.net

Chemical or enzymatic acylation: A long-chain fatty acid is then esterified to the sn-2 position to form the final MLM-type structured lipid. nih.govresearchgate.net

This approach allows for the creation of tailored lipids with specific health benefits, as the medium-chain fatty acids at the sn-1 and sn-3 positions are readily hydrolyzed for quick energy, while the long-chain fatty acid at the sn-2 position can provide specific nutritional benefits, such as essential fatty acids. nih.gov

Application as a Model Compound for Glycerolipid Studies in Biochemical Systems

This compound is utilized as a model compound for studying the kinetics and specificity of enzymes involved in glycerolipid metabolism, particularly lipases. nih.gov The defined structure of 1,3-diheptanoate, with identical fatty acids at the sn-1 and sn-3 positions and a free hydroxyl group at the sn-2 position, provides a consistent substrate for assaying enzyme activity. nih.govmdpi.com

Research in this area often involves:

Investigating Lipase Specificity: By using 1,3-diheptanoate as a substrate, researchers can study the positional specificity of various lipases. For instance, some lipases show a strong preference for hydrolyzing ester bonds at the sn-1 and sn-3 positions, which can be precisely measured using this compound. nih.gov In a study of adipose triglyceride lipase (ATGL), it was found that the enzyme preferentially hydrolyzes the sn-2 position ester, but its activity broadens to the sn-1 position when stimulated by a co-activator. nih.gov

Understanding Lipid Metabolism: The metabolic fate of diacylglycerols is a critical area of biochemical research. mdpi.com 1,3-diacylglycerols like diheptanoin are known to be metabolized differently than triacylglycerols and 1,2-diacylglycerols. mdpi.com They are often hydrolyzed into glycerol and free fatty acids, which are then transported to the liver for energy production. mdpi.com Using 1,3-diheptanoate as a model allows for precise tracking of these metabolic pathways.

Developing Enzyme Assays: Fluorogenic derivatives of triglycerides are synthesized to serve as substrates in lipase assays. researchgate.net While not directly 1,3-diheptanoate, the principles of creating specific di- or triglyceride structures for enzyme analysis are well-established. These synthetic substrates allow for continuous monitoring of lipase activity through fluorescence, where hydrolysis of a fatty acid chain releases a fluorophore from a quencher. researchgate.net

The table below summarizes the use of diacylglycerols as model substrates in biochemical studies.

Enzyme StudiedSubstrate TypeKey FindingReference
Adipose Triglyceride Lipase (ATGL)Triolein (prochiral)Generates specific stereoisomers of diacylglycerol (sn-1,3 and sn-2,3 DAG). nih.gov
Hormone-Sensitive Lipase (HSL)sn-1,3 DiacylglycerolPreferred substrate for hydrolysis following ATGL activity. nih.gov
Various LipasesFluorogenic TriglyceridesSynthetic substrates allow for sensitive, real-time measurement of lipase activity. researchgate.net
Fungal Lipase (Novozym 435)Oleic acid and GlycerolCan be used to selectively synthesize 1,3-diacylglycerols. nih.gov

This table is interactive. Click on the headers to sort the data.

Chemical and Enzymatic Derivatization for Enhanced Research Utility

The chemical and enzymatic derivatization of this compound and similar diacylglycerols can enhance their utility in research by introducing new functional groups or altering their physical properties. researchgate.netmedcraveonline.com

Chemical Derivatization: Chemical methods can be employed to modify the free hydroxyl group at the sn-2 position or the existing ester linkages. For instance, acylation with different fatty acids can be used to synthesize specific triacylglycerols. nih.govresearchgate.net Another approach involves using protecting groups, such as phenylboronic acid, which can selectively react with the 1,2-diol system of a 1,2-monoglyceride, allowing for specific derivatization at other positions. While this is demonstrated on a different polyol (D-mannitol), the principle of using protecting groups to direct acylation is applicable to glyceride chemistry. researchgate.net

Enzymatic Derivatization: Enzymatic derivatization offers high selectivity under mild reaction conditions. researchgate.net Lipases are commonly used to catalyze esterification or transesterification reactions. For example, a long-chain fatty acid can be enzymatically attached to the sn-2 position of 1,3-diheptanoate to create a specific structured lipid. nih.gov Furthermore, phospholipases can be used to modify the head group of phospholipids (B1166683), a process that could be adapted for diacylglycerol derivatives to create novel research compounds. nih.gov

The following table outlines some derivatization approaches applicable to diacylglycerols.

Derivatization MethodReagents/EnzymesProduct TypePurposeReference
Chemical AcylationAcyl ChloridesTriacylglycerolsSynthesis of specific structured lipids. medcraveonline.com
Enzymatic AcylationLipases, Fatty AcidsStructured TriacylglycerolsSelective synthesis of MLM-type lipids. nih.govresearchgate.net
Protecting Group ChemistryPhenylboronic AcidSelectively derivatized polyolsDirects acylation to specific hydroxyl groups. researchgate.net
Enzymatic TransphosphatidylationPhospholipase DStructured PhospholipidsModification of polar head groups. nih.gov

This table is interactive. Click on the headers to sort the data.

Role in the Development of Non-Nutritional Lipid-Based Materials

While the primary focus of research on this compound is in nutritional and biochemical applications, the broader class of di- and triglycerides serves as a platform for developing non-nutritional lipid-based materials. These materials leverage the chemical structure of lipids to create biodegradable and renewable alternatives to petroleum-based products. d-nb.infoijettjournal.org

One significant area of development is in the synthesis of biolubricants . d-nb.infoijettjournal.orgunex.es Vegetable oils and their derivatives, including diacylglycerols, are explored as base oils for lubricants due to their high lubricity and viscosity indices. d-nb.info Chemical modifications, such as epoxidation of unsaturated fatty acids followed by ring-opening reactions, are used to improve oxidative stability and low-temperature performance, which are limitations of natural oils. d-nb.info For saturated diacylglycerols like 1,3-diheptanoate, transesterification with larger, branched alcohols can produce esters with improved properties for lubricant applications. unex.es For example, the enzymatic synthesis of neopentyl glycol diheptanoate, a related diester, has been explored as a "green" process for producing compounds with potential lubricant properties. um.es

Another application is in the field of polymers . The hydroxyl group on a diacylglycerol can act as a reactive site for polymerization reactions. While specific examples using 1,3-diheptanoate are not prominent, the principles of using polyols and fatty acids in polymer synthesis are well-established.

The development of these materials is often guided by the principles of "Green Chemistry," aiming for processes that are environmentally friendly, use renewable resources, and generate minimal waste. um.esmdpi.com

Future Research Trajectories for Glycerol, 1,3 Diheptanoate

Exploration of Novel Biocatalytic Systems for Synthesis

The enzymatic synthesis of diacylglycerols (DAGs), including Glycerol (B35011), 1,3-Diheptanoate, offers a milder and more selective alternative to traditional chemical methods. newswise.com Future research will likely focus on the discovery and engineering of novel biocatalytic systems to enhance production efficiency and specificity. While enzymes like Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, are widely used, there is a continuous search for new lipases, cutinases, and acyltransferases with improved characteristics. rsc.orgfrontiersin.org

A key area of investigation will be the use of whole-cell biocatalysts. frontiersin.org This approach, which utilizes microorganisms expressing desired enzymes on their cell surface, can offer cost-effective solutions by eliminating the need for enzyme purification and immobilization. frontiersin.org Research into "arming" yeast cells with specific lipases has shown potential for creating innovative bioprocesses. frontiersin.org Furthermore, exploring enzymes from extremophiles may yield biocatalysts with higher stability under various reaction conditions, such as extreme temperatures or pH levels, which could be beneficial for the synthesis of specific structured lipids.

Future work will also likely involve the exploration of unconventional reaction media, such as ionic liquids and deep eutectic solvents, to improve substrate solubility and enzyme stability, potentially leading to higher yields and purities of Glycerol, 1,3-Diheptanoate. researchgate.net

Development of Advanced Analytical Platforms for In Situ Monitoring

The ability to monitor the synthesis of this compound in real-time is crucial for process optimization and control. acs.org Future research will focus on developing advanced analytical platforms for in situ monitoring of lipase-catalyzed reactions. researchgate.net Traditional offline methods like gas chromatography are often time-consuming and may not provide a true real-time picture of the reaction kinetics. nih.gov

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and near-infrared (NIR) spectroscopy have shown promise for real-time monitoring of enzymatic interesterification. acs.org These methods can provide continuous data on reaction conversion, allowing for precise process control. acs.org Further development in this area could involve the creation of more robust and sensitive probes for online monitoring in complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time analysis of biocatalyzed reactions. researchgate.net Time-resolved NMR can provide detailed quantitative information about the formation of products and byproducts during the synthesis of diacylglycerols. researchgate.net Future advancements may include the development of specialized NMR techniques and flow-through cells for continuous in situ monitoring of industrial-scale reactions.

Optical coherence tomography (OCT) has also emerged as a novel, non-destructive technique for real-time monitoring of enzyme immobilization and subsequent reactions. nih.gov Swept-source OCT (SSOCT) can provide cross-sectional images and analyze changes in the scattering properties of the immobilized enzyme, offering insights into reaction kinetics. nih.gov The application and refinement of such advanced imaging techniques for monitoring the synthesis of structured lipids like this compound will be a key research trajectory.

Finally, colorimetric assays based on gold nanoparticles (GNPs) offer a simple and rapid method for real-time measurement of lipase activity. acs.org This approach exploits the change in color of a GNP solution upon enzymatic reaction, which can be correlated to the reaction rate. acs.org Further development of such assays tailored for specific diacylglycerol synthesis reactions could provide a cost-effective and high-throughput screening tool.

Mechanistic Insights into Acyl Migration in Complex Reaction Environments

Acyl migration, the intramolecular transfer of an acyl group between hydroxyl positions on the glycerol backbone, is a significant challenge in the synthesis of specific diacylglycerol isomers like 1,3-diacylglycerols. researchgate.net While it is known to be influenced by factors such as temperature, pH, solvent polarity, and water activity, a deeper mechanistic understanding, particularly in complex reaction environments, is still needed. researchgate.netsioc-journal.cn

Future research will likely employ a combination of experimental and computational approaches to elucidate the mechanisms of acyl migration. researchgate.netdoria.fi Quantum-mechanical and atomistic simulations can provide detailed insights into the transition states and energy barriers associated with acyl migration, helping to identify the key factors that promote or inhibit this process. acs.org These computational models can be validated and refined using experimental data from techniques like NMR spectroscopy, which can track the isomeric distribution of glycerides over time. uzh.ch

Investigating the influence of the enzyme itself on acyl migration is another critical area. While sn-1,3 specific lipases are used to favor the formation of 1,3-diacylglycerols, the reaction conditions and the enzyme's microenvironment can still lead to acyl migration. researchgate.net Understanding how the enzyme's structure and surface properties interact with the substrates and products can help in designing strategies to minimize unwanted isomerization.

Furthermore, the impact of the reaction medium on acyl migration warrants more detailed investigation. nih.gov Studies have shown that non-polar solvents can accelerate acyl migration, while polar solvents may inhibit it. nih.gov A systematic study of a wider range of solvents, including green solvents like ionic liquids and supercritical fluids, could lead to the development of reaction systems where acyl migration is significantly suppressed. The role of water activity is also crucial, as it can affect both enzyme activity and the rate of acyl migration. nih.gov

Expanded Role in Advanced Lipidomics Research of Non-human Organisms

While much of the research on diacylglycerols has focused on their role in human health and disease, particularly in relation to metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, there is a growing interest in their functions in other organisms. nih.govplos.org Future lipidomics research will likely expand to investigate the role of specific diacylglycerols, including those with medium-chain fatty acids like heptanoate (B1214049), in a wider range of non-human organisms.

This research could uncover novel biological functions and metabolic pathways. For example, studying the lipid profiles of marine organisms, which are known to produce a diverse array of lipids, could reveal unique roles for diacylglycerols in adaptation to extreme environments. Similarly, investigating the lipid metabolism of insects could provide insights into their energy storage and utilization strategies, which could have implications for pest control or the development of new biofuels.

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be instrumental in this expanded lipidomics research. nih.gov These methods allow for the sensitive and specific quantification of a wide range of lipid species, including different diacylglycerol isomers, from complex biological samples. nih.gov By applying these techniques to tissues and subcellular fractions from various organisms, researchers can build a more comprehensive picture of the diversity and function of diacylglycerols in the natural world. nih.gov

Understanding the species-specific differences in diacylglycerol metabolism and signaling could also provide valuable comparative insights into human lipid biology. pnas.org For instance, identifying organisms that naturally produce high levels of specific diacylglycerols without adverse health effects could offer clues to the mechanisms that regulate lipid homeostasis and prevent lipotoxicity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing glycerol 1,3-diheptanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Glycerol 1,3-diheptanoate can be synthesized via enzymatic esterification or chemical catalysis. Enzymatic methods using lipases (e.g., immobilized Candida antarctica lipase B) under mild conditions (40–60°C, solvent-free) achieve high regioselectivity for the 1,3-positions . Chemical synthesis often employs acid catalysts (e.g., sulfuric acid) or transesterification with heptanoic acid esters. Yield optimization requires monitoring water removal (to shift equilibrium) and controlling stoichiometric ratios (glycerol-to-acid molar ratio ~1:2.2) .

Q. Which analytical techniques are most reliable for characterizing glycerol 1,3-diheptanoate purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity by identifying proton signals at the 1,3-positions (δ 4.1–4.3 ppm for glycerol backbone) and heptanoyl carbonyl carbons (~173 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular mass (428.61 g/mol) . Purity is assessed via gas chromatography (GC) with flame ionization detection or HPLC using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can researchers mitigate substrate inhibition in enzymatic synthesis of glycerol esters?

  • Methodological Answer : Substrate inhibition by glycerol or fatty acids can be reduced by:

  • Stepwise addition : Incremental feeding of heptanoic acid to maintain concentrations below inhibitory thresholds.
  • Solvent engineering : Using hydrophobic solvents (e.g., tert-butanol) to solubilize fatty acids while preserving enzyme activity.
  • Immobilized enzymes : Enhancing enzyme stability and reusability, as demonstrated with Novozym 435 .

Advanced Research Questions

Q. What metabolic engineering strategies improve microbial production of glycerol-derived compounds like 1,3-propanediol, and can these be adapted for 1,3-diheptanoate?

  • Methodological Answer : Key strategies include:

  • Reductive pathway optimization : Overexpressing glycerol dehydratase (dhaB) and 1,3-propanediol oxidoreductase (dhaT) in Clostridium butyricum or Klebsiella pneumoniae to enhance flux toward 1,3-propanediol . For 1,3-diheptanoate, heterologous expression of acyltransferases (e.g., AtfA from Acinetobacter baylyi) could esterify glycerol with heptanoic acid.
  • Co-factor balancing : Engineering NADH/NAD+ regeneration systems to sustain redox balance during esterification .

Q. How do kinetic models predict the trade-offs between 1,3-diheptanoate yield and byproduct formation in continuous bioreactors?

  • Methodological Answer : Stoichiometric models (e.g., metabolic flux analysis) quantify carbon distribution between target esters and byproducts (e.g., diheptanoin isomers). For C. butyricum, product inhibition kinetics show that 1,3-propanediol productivity peaks at dilution rates of 0.15–0.2 h⁻¹ before acetate/butyrate accumulation . Similar models for esterification should integrate enzyme deactivation rates and substrate diffusion limitations .

Q. What are the comparative advantages of chemical vs. biological routes for glycerol 1,3-diheptanoate synthesis in terms of sustainability?

  • Methodological Answer :

  • Chemical routes : Higher initial reaction rates but require harsh conditions (high temps, acid catalysts) and generate waste. Catalysts like Pt/WO₃-ZrO₂ modified with MgO improve selectivity (~80%) for glycerol hydrogenolysis to 1,3-propanediol, a model for ester synthesis .
  • Biological routes : Enzymatic methods offer greener profiles (mild pH, biodegradable solvents) but face scalability challenges. Lifecycle assessments (LCAs) should compare energy inputs and E-factors (kg waste/kg product) for both pathways .

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies for glycerol esterification?

  • Methodological Answer :

  • Standardized protocols : Use identical substrate purities (e.g., USP-grade glycerol ), catalyst loadings (wt%), and agitation speeds.
  • In situ characterization : Employ techniques like FTIR to monitor real-time ester bond formation and rule out side reactions.
  • Statistical replication : Follow guidelines from Table 5 in (e.g., triplicate runs per condition, ANOVA for significance testing) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing variability in glycerol esterification yields across experimental batches?

  • Methodological Answer : Use multivariate regression to correlate yield with factors like temperature, catalyst loading, and reaction time. Principal Component Analysis (PCA) can identify dominant variability sources. For small datasets (<10 batches), non-parametric tests (e.g., Kruskal-Wallis) assess significance .

Q. How do researchers validate the scalability of lab-scale glycerol 1,3-diheptanoate synthesis to pilot systems?

  • Methodological Answer : Conduct techno-economic analysis (TEA) early, integrating:

  • Process simulation : Aspen Plus or SuperPro Designer models to predict mass/energy balances.
  • Sensitivity analysis : Identify critical cost drivers (e.g., glycerol price, enzyme lifetime). notes that glycerol costs impact profitability most; co-producing biodiesel may offset expenses .

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